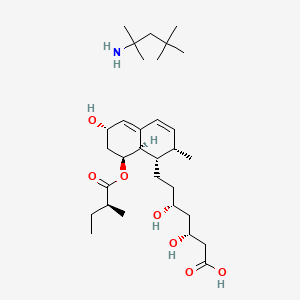

Pravastatin 1,1,3,3-Tetramethylbutylamine

描述

属性

IUPAC Name |

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2,4,4-trimethylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFLVBHCVKWNON-IYNICTALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H55NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151006-14-3 | |

| Record name | Pravastatin 1,1,3,3-tetramethylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRAVASTATIN 1,1,3,3-TETRAMETHYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T17047131H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Pravastatin 1,1,3,3-Tetramethylbutylamine

This guide provides a comprehensive technical overview of the chemical properties of Pravastatin 1,1,3,3-tetramethylbutylamine, a salt form of the widely recognized cholesterol-lowering agent, pravastatin. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind its synthesis, its key physicochemical characteristics, and the analytical methodologies crucial for its characterization.

Introduction: The Rationale for Salt Formation in Pharmaceutical Development

Pravastatin is a member of the statin class of drugs, which act by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] While efficacious, the physicochemical properties of an active pharmaceutical ingredient (API) in its free acid or base form are not always optimal for formulation, stability, or bioavailability. Salt formation is a common and effective strategy to modulate these properties. The selection of a suitable counter-ion is a critical decision in drug development, aiming to enhance solubility, stability, and manufacturability without compromising the pharmacological activity of the parent molecule.

The formation of Pravastatin 1,1,3,3-tetramethylbutylamine is a deliberate strategy to leverage the properties of both the pravastatin anion and the bulky, branched-chain tetramethylbutylamine cation. This particular salt has been synthesized as a new salt of the HMG-CoA reductase inhibitor.[3]

Core Chemical Properties of Pravastatin 1,1,3,3-Tetramethylbutylamine

The unique properties of this salt are a direct consequence of the ionic interaction between pravastatin and 1,1,3,3-tetramethylbutylamine.

Molecular Structure and Formula

Pravastatin 1,1,3,3-tetramethylbutylamine is comprised of the pravastatin anion and the 1,1,3,3-tetramethylbutylammonium cation.[4]

-

Pravastatin: A complex polycyclic molecule with a dihydroxyheptanoic acid side chain. It is this carboxylic acid group that deprotonates to form the carboxylate anion.[5]

-

1,1,3,3-Tetramethylbutylamine (tert-Octylamine): A bulky aliphatic amine that readily protonates to form a stable ammonium cation.[6][7]

The resulting salt has the following chemical properties:

| Property | Value | Source |

| Molecular Formula | C31H55NO7 | [4][8] |

| Molecular Weight | 553.8 g/mol | [4] |

| CAS Number | 151006-14-3 | [4][9] |

Diagram of the Ionic Interaction:

Caption: Ionic bond between Pravastatin and 1,1,3,3-Tetramethylbutylamine.

Solubility Profile

A critical parameter for any API is its solubility, which directly impacts its bioavailability. The formation of a salt can significantly alter the solubility of a drug compared to its free acid or base form.[10] While specific quantitative solubility data for Pravastatin 1,1,3,3-tetramethylbutylamine in various solvents is not extensively published in readily available literature, the rationale behind its formation suggests an intent to modify the solubility profile of pravastatin.

Pravastatin sodium, a more common salt form, is freely soluble in water and methanol.[2] The bulky, lipophilic nature of the 1,1,3,3-tetramethylbutylamine counter-ion might influence the solubility in both aqueous and organic media.[9] A comprehensive solubility assessment is therefore a cornerstone of its characterization.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of Pravastatin 1,1,3,3-tetramethylbutylamine, a fundamental procedure in pharmaceutical development.[11][12]

Objective: To determine the saturation solubility of the API in various pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

Pravastatin 1,1,3,3-tetramethylbutylamine

-

Selected solvents (e.g., water, phosphate buffer pH 6.8, 0.1 N HCl, ethanol, methanol)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of Pravastatin 1,1,3,3-tetramethylbutylamine to a series of scintillation vials.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solids settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved API using a validated HPLC method.[13][14][15]

-

Calculate the solubility in mg/mL or other appropriate units.

Causality: The choice of the shake-flask method is based on its ability to determine the thermodynamic or equilibrium solubility, which represents the true solubility of the compound.[10] This is in contrast to kinetic solubility measurements which are often performed in early discovery but may not reflect the true equilibrium state. The use of various pH media is crucial as the solubility of an ionizable compound can be pH-dependent.[16]

Thermal Properties and Polymorphism

The thermal behavior of a pharmaceutical salt is indicative of its solid-state properties, including melting point, crystallinity, and the potential for polymorphism. Differential Scanning Calorimetry (DSC) is a powerful technique for elucidating these characteristics.[17][18][19]

Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis

Objective: To characterize the thermal transitions of Pravastatin 1,1,3,3-tetramethylbutylamine.

Materials:

-

Pravastatin 1,1,3,3-tetramethylbutylamine

-

DSC instrument

-

Aluminum DSC pans and lids

Procedure:

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

-

Hermetically seal the pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 250°C).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events.

Interpretation of Results:

-

Melting Point: A sharp endothermic peak indicates the melting of a crystalline solid. The peak onset and peak maximum temperatures are important characteristics.

-

Glass Transition: A step-change in the baseline indicates a glass transition, characteristic of amorphous material.

-

Polymorphism: The presence of multiple melting peaks or changes in the thermogram upon different heating/cooling cycles can suggest the existence of different polymorphic forms.[20]

Workflow for Solid-State Characterization:

Caption: A workflow for the comprehensive solid-state characterization of an API.

Analytical Characterization: Ensuring Purity and Identity

The definitive characterization of Pravastatin 1,1,3,3-tetramethylbutylamine relies on a suite of analytical techniques to confirm its identity, purity, and stability. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and assay determination.[21][22][23]

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for routine quality control and for the analysis of samples from solubility and stability studies.

Experimental Protocol: Reversed-Phase HPLC for Purity and Assay

Objective: To develop and validate an RP-HPLC method for the quantification of Pravastatin 1,1,3,3-tetramethylbutylamine and the detection of any related impurities.

Instrumentation and Conditions (Illustrative Example):

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[14]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase composition is a 50:50 (v/v) mixture of 0.1% formic acid and methanol.[14]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of Pravastatin 1,1,3,3-tetramethylbutylamine reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a known concentration.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Data Analysis: Construct a calibration curve from the peak areas of the standards. Determine the concentration of the active ingredient in the sample and calculate the percentage of any impurities based on their peak areas relative to the main peak.

Rationale for Method Parameters:

-

C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar to non-polar compounds like pravastatin.

-

Acidified Mobile Phase: The addition of an acid like formic acid suppresses the ionization of the carboxylic acid group of pravastatin, leading to better peak shape and retention.

-

UV Detection at 238 nm: Pravastatin has a chromophore that absorbs UV light, with a maximum absorbance around 238 nm, providing good sensitivity for detection.[13][14]

Conclusion

Pravastatin 1,1,3,3-tetramethylbutylamine represents a strategic approach to optimizing the physicochemical properties of pravastatin through salt formation. A thorough understanding and characterization of its core chemical properties, including solubility, thermal behavior, and purity, are paramount for its successful development into a safe and effective drug product. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for researchers and scientists to conduct these critical evaluations, ensuring the quality and performance of this pharmaceutical salt.

References

-

Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin. PubMed. Available at: [Link]

-

Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. Journal of Applied Pharmaceutical Sciences and Research. Available at: [Link]

-

Pravastatin Sodium | C23H35NaO7. PubChem. Available at: [Link]

-

Pravastatin | C23H36O7. PubChem. Available at: [Link]

-

Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. National Institutes of Health. Available at: [Link]

-

Reverse phase HPLC method for the determination of Pravastatin in tablet dosage forms. ResearchGate. Available at: [Link]

-

Determination of pravastatin by high performance liquid chromatography. PubMed. Available at: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. Available at: [Link]

-

Pravastatin: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]

-

A Review of Analytical Methods for Determination of Pravastatin in Pharmaceutical Dosage Forms and Biological Fluids. PharmaTutor. Available at: [Link]

-

Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. PubMed. Available at: [Link]

-

Pravastatin Sodium | Drug Information, Uses, Side Effects, Chemistry. DrugBank. Available at: [Link]

-

Pravastatin 1,1,3,3-tetramethylbutylamine | C31H55NO7. PubChem. Available at: [Link]

-

Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. Available at: [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]

-

Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization. Available at: [Link]

-

Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. ResearchGate. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

-

Chemical Structure of Pravastatin sodium. ResearchGate. Available at: [Link]

-

Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. YouTube. Available at: [Link]

-

CAS#:151006-14-3 | Pravastatin 1,1,3,3-tetramethylbutylamine. Chemsrc. Available at: [Link]

-

1,1,3,3-Tetramethylbutylamine. LabSolutions. Available at: [Link]

-

Determination of Pravastatin Sodium by analytical Spectrophotometry. RJPT. Available at: [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. Available at: [Link]

-

PRAVASTATIN. precisionFDA. Available at: [Link]

-

How DSC Assists in Characterizing Active Pharmaceutical Ingredients. NETZSCH Analyzing & Testing. Available at: [Link]

-

Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. Available at: [Link]

-

Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. Available at: [Link]

- Crystalline form of pravastatine and process for the preparation thereof.Google Patents.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. drugs.com [drugs.com]

- 3. PRAVASTATIN 1,1,3,3-TETRAMETHYL BUTYLAMINE | 151006-14-3 [chemicalbook.com]

- 4. Pravastatin 1,1,3,3-tetramethylbutylamine | C31H55NO7 | CID 46782776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pravastatin | C23H36O7 | CID 54687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1,3,3-Tetramethylbutylamine , >98.0%(GC) , 107-45-9 - CookeChem [cookechem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Pravastatin 1,1,3,3-Tetramethylbutylamine [lgcstandards.com]

- 9. CAS 151006-14-3: PRAVASTATIN 1,1,3,3-TETRAMETHYL BUTYLAMINE [cymitquimica.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. japsr.in [japsr.in]

- 15. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. who.int [who.int]

- 17. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. veeprho.com [veeprho.com]

- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 21. researchgate.net [researchgate.net]

- 22. Determination of pravastatin by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pharmatutor.org [pharmatutor.org]

The Salt of Precision: A Technical Guide to Pravastatin 1,1,3,3-Tetramethylbutylamine (CAS 151006-14-3) in Pharmaceutical Analysis

Introduction: Beyond the Active Moiety

In the landscape of cardiovascular therapeutics, Pravastatin stands as a cornerstone in the management of hypercholesterolemia. As a competitive inhibitor of HMG-CoA reductase, its efficacy in reducing low-density lipoprotein (LDL) cholesterol is well-documented[1][2][3]. However, the journey from synthesis or fermentation to a safe and effective final drug product is paved with rigorous analytical controls. This is where the seemingly obscure salt, Pravastatin 1,1,3,3-Tetramethylbutylamine (also known as Pravastatin tert-Octylamine salt), assumes a mission-critical role.

This technical guide moves beyond the pharmacology of Pravastatin to offer a detailed exploration of its 1,1,3,3-tetramethylbutylamine salt. We will dissect its function not as a therapeutic agent, but as an indispensable tool for ensuring the purity, potency, and safety of Pravastatin Sodium, the active pharmaceutical ingredient (API). For the researcher, analyst, and drug development professional, understanding this reference standard is fundamental to navigating the complexities of pharmaceutical quality control.

The Rationale of the Salt: A Tool for Purification and Standardization

Pravastatin, whether produced by microbial fermentation of mevastatin or through chemical synthesis, is invariably accompanied by a cohort of structurally similar impurities.[4] These can include biosynthetic precursors, stereoisomers (e.g., 6'-Epipravastatin), and degradation products. The challenge for pharmaceutical chemists is to isolate the desired Pravastatin molecule with exceptionally high purity.

The formation of amine salts is a classic and highly effective strategy for the purification of acidic organic compounds like Pravastatin.[5][6][7] The selection of 1,1,3,3-tetramethylbutylamine (tert-octylamine) is a deliberate choice rooted in chemical principles. This bulky, non-chiral amine reacts with the carboxylic acid group of Pravastatin to form a stable, crystalline salt.

The key advantages of this approach are:

-

Enhanced Crystallinity: The tert-octylamine salt of Pravastatin exhibits favorable crystallization properties, allowing it to precipitate from solutions containing a multitude of impurities. This process effectively "traps" the pure Pravastatin in a solid, crystalline lattice while leaving impurities behind in the mother liquor.[8]

-

Improved Handling and Stability: The resulting salt is a stable, solid material that is easier to handle, weigh, and store than the often less-stable free acid form of Pravastatin.

-

Precise Stoichiometry: The 1:1 reaction between the amine and the carboxylic acid ensures a well-defined molecular entity with a consistent molecular weight, which is a prerequisite for a primary reference standard.

Ultimately, this purification process yields Pravastatin of a quality suitable for conversion into the final, pharmaceutically acceptable sodium salt. The diagram below illustrates this crucial role in the manufacturing workflow.

Physicochemical Properties and Characterization

Pravastatin 1,1,3,3-tetramethylbutylamine is a well-characterized chemical entity. Its defined properties are essential for its role as a certified reference material (CRM).

| Property | Value | Reference(s) |

| CAS Number | 151006-14-3 | [9] |

| Molecular Formula | C₃₁H₅₅NO₇ | [10] |

| Molecular Weight | 553.77 g/mol | [10] |

| Appearance | White to light beige solid | [11] |

| Melting Point | 51-57°C | [12] |

| Storage | -20°C Freezer, Under inert atmosphere | [7][12] |

| Solubility | Slightly soluble in DMSO and Methanol | [12] |

| IUPAC Name | (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2,4,4-trimethylpentan-2-amine | [10] |

Application in Pharmacopeial Analysis: A Self-Validating System

The true value of Pravastatin 1,1,3,3-tetramethylbutylamine is realized in its application as a reference standard for the quality control of Pravastatin Sodium API and its finished dosage forms. Both the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) specify its use.[4][12][13] The protocols are designed as self-validating systems, where the performance of the analytical method is confirmed by the behavior of the reference standard and its separation from known impurities.

Core Principle: Quantitative Analysis by HPLC

The fundamental technique employed is High-Performance Liquid Chromatography (HPLC) with UV detection.[11][14] The principle is straightforward: a solution of the Pravastatin Sodium sample is prepared and injected into the HPLC system. The resulting chromatogram, which shows peaks corresponding to Pravastatin and its impurities, is compared against the chromatogram of a solution prepared with a precisely weighed amount of the Pravastatin 1,1,3,3-tetramethylbutylamine reference standard. Since the reference standard has a certified purity and a known molecular structure, the area of its peak provides a direct and accurate basis for quantifying the amount of Pravastatin in the test sample and for calculating the levels of any impurities.

The diagram below outlines the typical analytical workflow for a related substances test as per pharmacopeial guidelines.

Detailed Experimental Protocol: Related Substances Test (Based on Ph. Eur. Monograph 2059)

This protocol provides a representative methodology for determining related substances in Pravastatin. The causality behind each step is explained to provide field-proven insight.

1. Reagent and Solution Preparation:

-

Rationale: The accuracy of the final result is entirely dependent on the precise preparation of these solutions. The mobile phase composition is critical for achieving the required chromatographic separation.

-

Mobile Phase: Prepare a filtered and degassed mixture of glacial acetic acid, triethylamine, methanol, and water for chromatography (1:1:450:550 v/v/v/v).[12]

-

Expert Insight: The triethylamine is a key component that acts as a silanol-masking agent, binding to active sites on the silica-based column packing. This reduces peak tailing for the acidic Pravastatin molecule, leading to sharper, more symmetrical peaks and improved resolution. The acetic acid maintains a consistent pH to ensure the analyte is in a single ionic state.

-

-

Solvent Mixture: Prepare a mixture of methanol and water (45:55 v/v).[12]

-

Reference Solution (a): Accurately weigh and dissolve the contents of a vial of Pravastatin Impurity A CRS (6'-Epipravastatin) in 1.0 mL of Test Solution (b) (see below).[12]

-

Expert Insight: This solution is used for the system suitability test to confirm that the chromatographic system can adequately separate Pravastatin from its critical stereoisomer, Impurity A.

-

-

Test Solution (a): Accurately weigh about 100.0 mg of Pravastatin 1,1,3,3-tetramethylbutylamine CRS and dissolve in the Solvent Mixture. Dilute to 100.0 mL with the same solvent.[12]

-

Test Solution (b): Dilute 10.0 mL of Test Solution (a) to 100.0 mL with the Solvent Mixture.[12] This serves as the primary reference for quantification.

2. Chromatographic System:

-

Rationale: These parameters define the conditions under which the separation will occur. The choice of column and mobile phase flow rate is optimized for resolution and run time.

-

Column: 150 mm x 4.6 mm, packed with end-capped octadecylsilyl silica gel for chromatography (C18), 5 µm particle size.[12]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 238 nm.[15]

-

Expert Insight: 238 nm is the maximum absorption wavelength for Pravastatin's conjugated diene chromophore, providing optimal sensitivity for both the main component and related impurities possessing this structural feature.[15]

-

-

Column Temperature: 40 °C.

3. Procedure:

-

Rationale: The system suitability test is a mandatory check to ensure the analytical system is performing correctly before analyzing any samples.

-

System Suitability: Inject Reference Solution (a). The test is not valid unless the resolution between the peaks due to impurity A and Pravastatin is at least 3.0.

-

Analysis: Inject the Test Solution (b) and the solution of the Pravastatin Sodium sample. Record the chromatograms for a period sufficient to elute all relevant impurities.

-

Calculation: Calculate the percentage of each impurity in the Pravastatin Sodium sample by comparing the area of each impurity peak to the area of the main peak in the chromatogram of Test Solution (b), taking into account the dilution factors and the molecular weight difference between the salt and the free acid.

Conclusion: An Enabler of Quality

Pravastatin 1,1,3,3-Tetramethylbutylamine, CAS 151006-14-3, is far more than a simple salt. It is a high-precision tool engineered for a specific and critical purpose: to ensure the quality, safety, and efficacy of Pravastatin drug products. Its utility in purification stems from its ability to form stable, crystalline solids, allowing for the efficient removal of process-related impurities. As a certified reference standard, it provides the benchmark against which every batch of API is measured, forming the analytical backbone of pharmacopeial release testing. For scientists in the pharmaceutical industry, a thorough understanding of this compound is not merely academic; it is a prerequisite for robust method development, validation, and the consistent delivery of high-quality medicines.

References

-

Pravastatin Sodium. United States Pharmacopeia (USP). Available at: [Link]

-

Pravastatin. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Pravastatin Sodium and Related Substances – Ph. Eur. monograph 2059. Macherey-Nagel. Available at: [Link]

- Purification of pravastatin. Google Patents (WO2009068556A1).

- Amine salts of pravastatin and rosuvastatin. Google Patents (EP2978743A1).

- Method for the isolation and purification of pravastatin sodium. Google Patents (EP1452519A1).

- Method of purifying pravastatin. Google Patents (US7425644B2).

-

Chemical and microbiological stability studies of an aqueous solution of pravastatin sodium salt for drug therapy of the dysphagic patients. European Journal of Hospital Pharmacy. Available at: [Link]

-

Chemical and microbiological stability studies of an aqueous solution of pravastatin sodium salt for drug therapy of the dysphagic patients. PubMed. Available at: [Link]

-

Stability study of pravastatin under hydrolytic conditions assessed by HPLC. ResearchGate. Available at: [Link]

-

Pravastatin Sodium Ph. Eur Monograph. Phenomenex. Available at: [Link]

- Amine salts of pravastatin and rosuvastatin. Google Patents (WO2014154856A1).

-

Determination of Pravastatin Sodium by analytical Spectrophotometry. Research Journal of Pharmacy and Technology. Available at: [Link]

-

AMINE SALTS OF PRAVASTATIN AND ROSUVASTATIN. European Patent Office (EP 2978743 B1). Available at: [Link]

-

Pravastatin Sodium. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. National Institutes of Health. Available at: [Link]

- Process for the preparation of pravastatin. Google Patents (WO2006046130A2).

-

Pravastatin EP Impurity A. SynZeal. Available at: [Link]

-

Improve Your European Pharmacopoeia (Ph. Eur.) and United States (USP) Monographs. Phenomenex. Available at: [Link]

-

Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. Journal of Applied Pharmaceutical Sciences and Research. Available at: [Link]

-

Identification of an Impurity in Pravastatin by Application of Collision-Activated Decomposition Mass Spectra. ResearchGate. Available at: [Link]

-

Optimization of a Pravastatin Quantification Method Using HPLC with Ultraviolet Detection in Human Serum for Monitoring Dyslipidemic Patients. ResearchGate. Available at: [Link]

-

Pharmacological Aspects of Statins Are Relevant to Their Structural and Physicochemical Properties. Systematic Reviews in Pharmacy. Available at: [Link]

-

Relative lipophilicities, solubilities, and structure-pharmacological considerations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors pravastatin, lovastatin, mevastatin, and simvastatin. PubMed. Available at: [Link]

-

Reverse phase HPLC method for the determination of Pravastatin in tablet dosage forms. ResearchGate. Available at: [Link]

-

Determination of pravastatin by high performance liquid chromatography. PubMed. Available at: [Link]

-

Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. National Institutes of Health. Available at: [Link]

-

Pravastatin. A reappraisal of its pharmacological properties and clinical effectiveness in the management of coronary heart disease. PubMed. Available at: [Link]

-

Pravastatin sodium salt. Shimadzu. Available at: [Link]

-

X-ray crystal structure of the tert-octylamine salt (RMS-431) of pravastatin. PubMed. Available at: [Link]

-

Evidence for the benefit of early intervention with pravastatin for secondary prevention of cardiovascular events. PubMed. Available at: [Link]

-

Pravastatin: a new drug for the treatment of hypercholesterolemia. PubMed. Available at: [Link]

-

Pravastatin. StatPearls, NCBI Bookshelf. Available at: [Link]

Sources

- 1. Pravastatin. A reappraisal of its pharmacological properties and clinical effectiveness in the management of coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pravastatin: a new drug for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pravastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pravastatin Sodium [drugfuture.com]

- 5. EP2978743A1 - Amine salts of pravastatin and rosuvastatin - Google Patents [patents.google.com]

- 6. WO2014154856A1 - Amine salts of pravastatin and rosuvastatin - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Pravastatin | C23H36O7 | CID 54687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mn-net.com [mn-net.com]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. japsr.in [japsr.in]

- 15. Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Application of Pravastatin 1,1,3,3-Tetramethylbutylamine

This technical guide provides a comprehensive overview of the structure, synthesis rationale, and analytical applications of Pravastatin 1,1,3,3-Tetramethylbutylamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key technical data with practical, field-proven insights into the utility of this specific amine salt of pravastatin.

Executive Summary: Beyond the Sodium Salt

Pravastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1] While it is commercially available as a sodium salt, other salt forms play critical roles in the manufacturing and quality control of the active pharmaceutical ingredient (API).[2][3] This guide focuses on Pravastatin 1,1,3,3-Tetramethylbutylamine (also known as Pravastatin tert-Octylamine salt), a crystalline solid that serves two primary purposes in the pharmaceutical lifecycle: as a crucial intermediate for the purification of pravastatin and as a certified reference standard for analytical testing.[1][4][5] Understanding the structure and properties of this amine salt is therefore essential for API characterization, impurity profiling, and ensuring the quality of the final drug product.

Molecular Structure and Physicochemical Properties

Pravastatin 1,1,3,3-Tetramethylbutylamine is an acid-base salt formed by the ionic interaction between the carboxylic acid moiety of pravastatin and the primary amine of 1,1,3,3-tetramethylbutylamine.

Chemical Identity

| Property | Value | Source(s) |

| Chemical Name | 2,4,4-trimethylpentan-2-amine (3R,5R)-3,5-dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-(((S)-2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate | [6] |

| CAS Number | 151006-14-3 | [6][7][8] |

| Molecular Formula | C₃₁H₅₅NO₇ | [6] |

| Molecular Weight | 553.77 g/mol | [6] |

| Synonyms | Pravastatin TMBA Salt, Pravastatin tert-Octylamine Salt | [6] |

Structural Elucidation

The overall structure is a combination of the anionic pravastatin molecule and the protonated 1,1,3,3-tetramethylbutylammonium cation.

-

Pravastatin Anion : The pravastatin molecule contains a heptanoic acid chain which, in the salt form, is deprotonated to a carboxylate anion. This anion is the active moiety that inhibits HMG-CoA reductase.[2]

-

1,1,3,3-Tetramethylbutylammonium Cation : 1,1,3,3-Tetramethylbutylamine (tert-octylamine) is a bulky, sterically hindered primary amine.[9] Upon reaction with the acidic pravastatin, its nitrogen atom becomes protonated, forming a positively charged ammonium cation.

The ionic bond forms between the negatively charged oxygen of the pravastatin carboxylate group and the positively charged nitrogen of the ammonium group.

Caption: Ionic interaction between Pravastatin and 1,1,3,3-Tetramethylbutylamine.

Rationale for Synthesis: Purification Intermediate

While the final drug product is typically a sodium salt for its favorable solubility and bioavailability, amine salts are often employed during the manufacturing process for purification.[10] The formation of the Pravastatin 1,1,3,3-Tetramethylbutylamine salt offers a significant advantage in isolating and purifying pravastatin from a complex mixture of related substances and impurities that arise during its fermentative production.[1][4][5]

The Principle of Crystalline Salt Formation

The key principle behind this purification strategy is the selective crystallization of the desired amine salt from a solution containing various impurities. The bulky and lipophilic nature of the 1,1,3,3-tetramethylbutylamine can induce the formation of a highly ordered, stable crystalline lattice with the pravastatin molecule. This process effectively excludes impurities that do not fit well into this crystal structure.

Sources

- 1. Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. lupin.com [lupin.com]

- 4. WO2009068556A1 - Purification of pravastatin - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. clearsynth.com [clearsynth.com]

- 7. store.usp.org [store.usp.org]

- 8. CAS 151006-14-3: PRAVASTATIN 1,1,3,3-TETRAMETHYL BUTYLAMINE [cymitquimica.com]

- 9. tert-Octylamine | C8H19N | CID 61017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Pravastatin 1,1,3,3-Tetramethylbutylamine molecular weight

An In-Depth Technical Guide to Pravastatin 1,1,3,3-Tetramethylbutylamine: Physicochemical Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Pravastatin 1,1,3,3-tetramethylbutylamine, a critical reference material in the pharmaceutical analysis of Pravastatin. The primary focus is its molecular weight, physicochemical characteristics, and its pivotal role as a United States Pharmacopeia (USP) Reference Standard. This document elucidates the rationale behind the use of this specific amine salt in analytical settings and provides detailed, field-proven protocols for its use in the qualification and quantification of Pravastatin Sodium via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Role of Salt Forms in Pharmaceutical Development

Pravastatin is a member of the statin class of drugs, used to lower cholesterol and prevent cardiovascular disease by inhibiting HMG-CoA reductase.[1][2] While the active pharmaceutical ingredient (API) is often administered as a sodium salt for therapeutic use due to its solubility and stability, other salt forms are crucial for the development, purification, and quality control of the drug.[2]

The formation of amine salts is a common strategy in pharmaceutical chemistry to enhance the water solubility and bioavailability of drug substances.[3][4] In the context of analytical chemistry, forming a specific, stable, and highly crystalline salt can provide a superior primary standard for assays. Pravastatin 1,1,3,3-tetramethylbutylamine serves this exact purpose. It is not intended for therapeutic administration but is a designated United States Pharmacopeia (USP) Reference Standard, used for specified quality tests and assays for Pravastatin Sodium.[5] Its use ensures accuracy, precision, and consistency in the analytical methods that safeguard the quality of the final drug product.

Physicochemical Characteristics

The precise characterization of a reference standard is paramount. The molecular weight of Pravastatin 1,1,3,3-tetramethylbutylamine is derived from the stoichiometric combination of Pravastatin free acid and the 1,1,3,3-tetramethylbutylamine (also known as tert-Octylamine) counter-ion.

The overall molecular weight is the sum of its constituent parts:

-

Pravastatin (Acid Form): 424.53 g/mol [1]

-

1,1,3,3-Tetramethylbutylamine: 129.25 g/mol

-

Pravastatin 1,1,3,3-Tetramethylbutylamine Salt: 553.77 g/mol

This data is summarized in the table below for clarity.

| Property | Pravastatin (Free Acid) | 1,1,3,3-Tetramethylbutylamine | Pravastatin 1,1,3,3-Tetramethylbutylamine Salt |

| IUPAC Name | (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid[1] | 2,4,4-trimethylpentan-2-amine | (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid; 2,4,4-trimethylpentan-2-amine |

| Molecular Formula | C₂₃H₃₆O₇[1] | C₈H₁₉N | C₃₁H₅₅NO₇ |

| Molecular Weight | 424.53 g/mol [1] | 129.25 g/mol | 553.77 g/mol |

| CAS Number | 81093-37-0[1] | 107-45-9 | 151006-14-3 |

| Appearance | Solid[1] | Liquid | White to light beige solid |

Analytical Application and Workflow

As a USP Reference Standard, this compound is the benchmark against which samples of Pravastatin Sodium API and finished dosage forms are tested. The workflow ensures that the identity, purity, and strength of the therapeutic drug meet compendial standards.

Diagram: USP Reference Standard Workflow

Caption: Workflow for API Qualification using the USP Reference Standard.

Experimental Protocols

The following protocols are synthesized from established analytical methods for Pravastatin and represent robust procedures for identity, assay, and purity determination.[6][7][8]

Protocol 1: Purity and Assay by HPLC-UV

This method is designed to separate Pravastatin from its known related substances and degradation products.

1. Materials and Reagents:

-

USP Pravastatin 1,1,3,3-Tetramethylbutylamine Reference Standard (RS)

-

Pravastatin Sodium API (Test Sample)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Phosphoric Acid

-

Purified Water (18.2 MΩ·cm)

2. Chromatographic Conditions:

-

Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size[6]

-

Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in water (65:35 v/v)[6]

-

Flow Rate: 1.0 mL/min[6]

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

3. Standard Solution Preparation (Cs):

-

Accurately weigh approximately 13 mg of USP Pravastatin 1,1,3,3-Tetramethylbutylamine RS into a 50 mL volumetric flask. (Note: 13 mg of the amine salt is equivalent to ~10 mg of Pravastatin).

-

Dissolve in and dilute to volume with the mobile phase. This yields a stock solution of ~200 µg/mL of Pravastatin.

4. Test Solution Preparation (Cu):

-

Accurately weigh approximately 10 mg of Pravastatin Sodium API into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

5. System Suitability:

-

Inject the Standard Solution five times. The relative standard deviation (RSD) of the peak area for the Pravastatin peak should be not more than 2.0%.

-

The tailing factor for the Pravastatin peak should be not more than 2.0.

6. Procedure & Calculation:

-

Inject the standard and test solutions into the chromatograph.

-

Record the peak areas.

-

Calculate the percentage of Pravastatin Sodium in the API sample using the external standard formula, correcting for the different molecular weights of the reference standard (amine salt) and the API (sodium salt). The USP provides the exact formula, which involves the ratio of molecular weights (446.51 for sodium salt / 553.77 for amine salt).[5]

Protocol 2: Molecular Weight Confirmation by LC-MS

This protocol confirms the identity of the material by determining the mass of its constituent ions.

1. Materials and Reagents:

-

As per HPLC protocol, with LC-MS grade solvents (e.g., Acetonitrile with 0.1% Formic Acid).

2. LC-MS Conditions:

-

Column: C18, 50 mm x 2.1 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Mass Spectrometer: Electrospray Ionization (ESI), operating in both Positive and Negative ion modes.

-

Scan Range: 100 - 1000 m/z

3. Sample Preparation:

-

Prepare a dilute solution (~10 µg/mL) of the Pravastatin 1,1,3,3-tetramethylbutylamine salt in the initial mobile phase composition.

4. Expected Results & Interpretation:

-

Negative Ion Mode (ESI-): A prominent peak should be observed at an m/z (mass-to-charge ratio) corresponding to the deprotonated Pravastatin molecule [M-H]⁻.

-

Expected m/z = 423.2 (Calculated for C₂₃H₃₅O₇⁻)[9]

-

-

Positive Ion Mode (ESI+): A prominent peak should be observed for the protonated 1,1,3,3-tetramethylbutylamine counter-ion [M+H]⁺.

-

Expected m/z = 130.2 (Calculated for C₈H₂₀N⁺)

-

-

Causality: The simultaneous detection of both the active moiety and the counter-ion in their respective polarities provides unambiguous confirmation of the salt's identity and composition. The high-resolution mass measurement should align with the theoretical exact mass, confirming the elemental formula.

Conclusion

Pravastatin 1,1,3,3-tetramethylbutylamine is a quintessential example of a pharmaceutical reference standard, where a specific salt form is synthesized not for therapy, but for ensuring the quality and consistency of the final drug product. With a precise molecular weight of 553.77 g/mol , its primary function is to serve as a reliable calibrator in compendial assays. The analytical protocols detailed herein provide drug development professionals with the robust, validated methodologies necessary for the accurate characterization of Pravastatin, underpinning the principles of scientific integrity and regulatory compliance in the pharmaceutical industry.

References

-

Ingenta Connect. (n.d.). RP-HPLC determination of related substances of pravastatin sodium.... Retrieved from [Link]

-

PubMed. (2012). Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Sciences and Research. (2022). Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. Retrieved from [Link]

-

USP. (n.d.). Pravastatin Sodium. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). high-purity amines in pharmaceuticals: Key Insights and Applications. Retrieved from [Link]

-

Semantic Scholar. (2010). Reverse phase HPLC method for the determination of Pravastatin in tablet dosage forms. Retrieved from [Link]

-

National Institutes of Health (NIH). (2008). Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Method Development and Validation of Pravastatin Sodium in H. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

ResearchGate. (2012). A simple and sensitive LC-MS/MS method for determination of pravastatin in human plasma. Retrieved from [Link]

-

National Institutes of Health (NIH). (2014). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. Retrieved from [Link]

-

YouTube. (2014). Purifying Amines Using Their Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Method Development and Validation of Pravastatin Sodium in Human Plasma by Using LCMS/MS. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Pravastatin. PubChem. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Pravastatin 1,1,3,3-Tetramethylbutylamine (1554192). Retrieved from [Link]

- Google Patents. (n.d.). WO2014154845A1 - Pharmaceutically acceptable amine salts of pitavastatin.

-

National Institutes of Health (NIH). (2012). High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Pravastatin Sodium. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US9238073B2 - Pharmaceutical composition containing sympathomimetic amine salt and co-distillable additive.

-

Systematic Reviews in Pharmacy. (2019). Pharmacological Aspects of Statins Are Relevant to Their Structural and Physicochemical Properties. Retrieved from [Link]

Sources

- 1. Pravastatin | C23H36O7 | CID 54687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pravastatin Sodium | C23H35NaO7 | CID 16759173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. Pravastatin Sodium [drugfuture.com]

- 6. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsr.in [japsr.in]

- 8. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to the Synthesis and Purification of Pravastatin via its 1,1,3,3-Tetramethylbutylamine Salt

This guide provides a comprehensive overview of the synthesis of pravastatin, with a particular focus on a robust purification strategy involving the formation and crystallization of its 1,1,3,3-tetramethylbutylamine salt. This method offers significant advantages in achieving the high purity required for pharmaceutical applications.

Introduction: The Significance of Pravastatin and the Need for High-Purity Synthesis

Pravastatin is a highly effective medication belonging to the statin class of drugs, which are widely prescribed to lower cholesterol and reduce the risk of cardiovascular disease.[1] It functions as a competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The industrial production of pravastatin primarily relies on the microbial hydroxylation of compactin (mevastatin), a fungal metabolite.[2] Achieving a high degree of purity is paramount for any pharmaceutical compound to ensure safety and efficacy. The synthesis of pravastatin, originating from a complex fermentation broth, presents several purification challenges due to the presence of structurally related impurities.

This guide delves into a scientifically sound and industrially scalable approach to pravastatin synthesis and purification, highlighting the strategic use of 1,1,3,3-tetramethylbutylamine (also known as t-octylamine) as a resolving agent. The formation of the pravastatin 1,1,3,3-tetramethylbutylamine salt allows for efficient purification through crystallization, a technique that leverages differences in solubility to separate the desired compound from impurities.[3]

The Synthetic Pathway: From Compactin to Pravastatin

The core of pravastatin synthesis lies in the stereoselective hydroxylation of compactin. This biotransformation is typically carried out using specific microorganisms, with Streptomyces carbophilus being a well-established and efficient choice.[2]

Microbial Hydroxylation of Compactin

The synthesis begins with the fermentation of a suitable microorganism, such as Penicillium citrinum, to produce compactin.[4] The compactin-containing fermentation broth is then subjected to a second fermentation with a hydroxylating microorganism, like Streptomyces carbophilus. This organism possesses a cytochrome P450 enzyme system capable of introducing a hydroxyl group at the C6 position of the compactin molecule with high stereoselectivity, yielding pravastatin.[4]

Experimental Workflow: From Fermentation to Purified Pravastatin Sodium

Sources

Introduction: The Significance of Salt Selection in Drug Development

An In-depth Technical Guide to the Solubility of Pravastatin 1,1,3,3-Tetramethylbutylamine

This guide provides a comprehensive technical overview of the solubility characteristics of Pravastatin 1,1,3,3-Tetramethylbutylamine (also known as Pravastatin tert-octylamine salt). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with foundational scientific principles to offer field-proven insights. We will explore the physicochemical properties of this specific salt, contextualize its solubility with the more widely studied sodium salt, and provide a robust experimental protocol for empirical solubility determination.

Pravastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[3][4] While the parent molecule is an acid, pravastatin is typically formulated as a salt to enhance its stability and manufacturability. The choice of the counter-ion is a critical decision in drug development, as it directly influences key physicochemical properties, including solubility, dissolution rate, hygroscopicity, and ultimately, bioavailability.

This guide focuses on the 1,1,3,3-tetramethylbutylamine salt of pravastatin. Unlike the simple inorganic sodium salt, 1,1,3,3-tetramethylbutylamine (or tert-octylamine) is a bulky, organic amine. This structural difference is paramount, as it fundamentally alters the intermolecular forces governing the salt's interaction with various solvents. Understanding this relationship is crucial for designing appropriate formulation strategies and analytical methods.

Physicochemical Properties: A Comparative Analysis

A molecule's solubility is intrinsically linked to its structural and physical properties. The table below summarizes the key identifiers for Pravastatin 1,1,3,3-Tetramethylbutylamine and provides context by comparing it to the parent acid and the commonly used sodium salt.

| Property | Pravastatin (Acid) | Pravastatin Sodium | Pravastatin 1,1,3,3-Tetramethylbutylamine |

| CAS Number | 81093-37-0[5] | 81131-70-6[6] | 151006-14-3[7][8][9] |

| Molecular Formula | C₂₃H₃₆O₇[5] | C₂₃H₃₅NaO₇[6][10] | C₃₁H₅₅NO₇[7][8][9] |

| Molecular Weight | 424.5 g/mol [5] | 446.5 g/mol [6][10] | 553.8 g/mol [8][9] |

| Appearance | Solid[5] | Crystalline Solid[6] | White to Light Beige Solid[9] |

| Melting Point | 171.2 - 173°C[5] | 171.2 - 173°C[11] | 51 - 57°C[7][9] |

The most striking difference is the significantly lower melting point of the tetramethylbutylamine salt, suggesting weaker crystal lattice energy compared to the sodium salt. This could imply a lower energy barrier to dissolution, but this effect is counteracted by the nature of the counter-ion itself.

Solubility Profile: Data and Expert Interpretation

Direct, quantitative solubility data for Pravastatin 1,1,3,3-Tetramethylbutylamine is limited in publicly accessible literature. However, the available qualitative data, combined with extensive quantitative data for the sodium salt, allows for an expert-driven analysis of its expected behavior.

Pravastatin 1,1,3,3-Tetramethylbutylamine: Qualitative Data

The following table summarizes the known qualitative solubility for the target compound.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [7][9] |

| Methanol | Slightly Soluble | [7][9] |

Pravastatin Sodium Salt: Quantitative Data (for Reference)

The sodium salt's solubility has been extensively characterized and serves as a critical benchmark.

| Solvent | Solubility | Source |

| Water | Freely Soluble; Soluble to 100 mM | [12][13] |

| PBS (pH 7.2) | ~10 mg/mL | [6] |

| Methanol | Freely Soluble | [12][13][14] |

| Ethanol | Soluble; ~2.5 mg/mL | [6][12][13] |

| DMSO | Soluble to 100 mM; ~10 mg/mL | [6] |

| Dimethylformamide (DMF) | ~10 mg/mL | [6] |

A study systematically measured the solubility of pravastatin sodium in water and various alcohols, finding the mole fraction solubility at 298K decreases in the order: water > methanol > ethanol > 1-propanol > 1-butanol > 2-propanol.[15]

Causality and Field-Proven Insights

The stark contrast in solubility between the sodium and tetramethylbutylamine salts is a direct consequence of the counter-ion's properties.

-

Sodium Salt (Hydrophilic): The small, inorganic sodium cation (Na⁺) is easily solvated by polar protic solvents like water and methanol. This strong solvation energy readily overcomes the crystal lattice energy, leading to high solubility.

-

1,1,3,3-Tetramethylbutylamine Salt (Amphiphilic): The tert-octylammonium cation is large and possesses significant non-polar, hydrocarbon character. While the ammonium group provides a site for polar interactions, the bulky alkyl chains are hydrophobic. This dual nature results in:

-

Reduced Aqueous Solubility: The hydrophobic portion of the cation disrupts the hydrogen-bonding network of water, making solvation energetically less favorable compared to the sodium ion.

-

Increased Solubility in Organic Solvents: The organic nature of the cation enhances interactions with less polar solvents. While it is only "slightly soluble" in polar organic solvents like methanol and DMSO, it is expected to have significantly higher solubility in less polar solvents (e.g., ethyl acetate, dichloromethane) compared to the sodium salt, which is largely insoluble in such media.

-

This shift in properties is a deliberate choice in drug development, often employed to create an intermediate salt form that is more easily purified via crystallization from organic solvents.

Experimental Protocol: Standard Shake-Flask Method for Solubility Determination

To obtain quantitative solubility data, a rigorous, self-validating experimental protocol is required. The equilibrium shake-flask method is the gold-standard for this purpose.

Objective

To determine the equilibrium solubility of Pravastatin 1,1,3,3-Tetramethylbutylamine in a selected solvent system at a controlled temperature.

Materials and Equipment

-

Pravastatin 1,1,3,3-Tetramethylbutylamine (solid)

-

Selected solvent(s) (e.g., Water, PBS pH 7.4, Methanol, Acetonitrile)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

HPLC system with UV detector (or other suitable quantitative method)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of Pravastatin 1,1,3,3-Tetramethylbutylamine to a vial (e.g., 10-20 mg). The key is to ensure solid material remains undissolved at equilibrium.

-

Accurately pipette a known volume of the selected solvent into the vial (e.g., 2 mL).

-

Prepare each solvent-solute combination in triplicate to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed.

-

Allow the samples to equilibrate for a minimum of 24 hours. A 48- or 72-hour period is recommended to ensure equilibrium is reached, which can be confirmed by taking measurements at successive time points (e.g., 24h and 48h) and observing no significant change.

-

-

Sample Processing (Post-Equilibration):

-

Remove vials from the shaker. Allow them to stand undisturbed for at least 30 minutes to let excess solid settle.

-

Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet any remaining suspended solids. This step is critical to avoid artificially high concentration readings.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This removes any fine particulates. Self-Validation Check: Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

-

Quantification (HPLC-UV Method):

-

Prepare a series of calibration standards of Pravastatin 1,1,3,3-Tetramethylbutylamine of known concentrations in the same solvent.

-

Dilute the filtered sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the standards and the diluted sample onto the HPLC system. A typical detection wavelength for pravastatin is 238 nm.[6][13][16]

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution.

-

The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

-

Report the average and standard deviation of the triplicate measurements.

-

Visualizations: Workflows and Chemical Structures

Diagrams provide a clear visual representation of complex processes and molecular relationships.

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Chemical Structure Comparison

Caption: Structural Comparison of Pravastatin and its Salt Forms.

Conclusion

The solubility of Pravastatin 1,1,3,3-Tetramethylbutylamine is a critical parameter for its potential use in pharmaceutical development, particularly as a manufacturing intermediate. While quantitative data in the public domain is sparse, a qualitative understanding combined with expert analysis of its physicochemical properties indicates it is slightly soluble in polar organic solvents like methanol and DMSO, with expectedly poor aqueous solubility. This profile contrasts sharply with the highly water-soluble sodium salt, highlighting the profound impact of counter-ion selection. For drug development professionals, the provided shake-flask protocol offers a reliable and robust framework for empirically determining the precise solubility of this compound in any solvent system of interest, ensuring that formulation and purification strategies are built upon a solid foundation of accurate data.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54687, Pravastatin. [Link]

-

ResearchGate. Molecular structure of pravastatin (a); pravastatin tert-butylamine salt (b). [Link]

-

International Journal of Current Pharmaceutical and Clinical Research. Solubility enhancement of pravastatin sodium by solid dispersion method. [Link]

-

PharmaTutor. A Review of Analytical Methods for Determination of Pravastatin in Pharmaceutical Dosage Forms and Biological Fluids. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16759173, Pravastatin Sodium. [Link]

-

PubMed. Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Analytical method development and validation of assay test of pravastatin sodium tablets. [Link]

-

ResearchGate. The pH solubility profile of pravastatin determined by the shake-flask method. [Link]

-

ResearchGate. Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. [Link]

-

ResearchGate. Solubility of Pravastatin Sodium in Water, Methanol, Ethanol, 2Propanol, 1Propanol, and 1Butanol from (278 to 333) K | Request PDF. [Link]

-

National Center for Biotechnology Information. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC. [Link]

-

ACS Publications. Expanding the Crystal Structure Landscape of Pravastatin Complexes: Tuning Solubility, Diffusion, and Pharmacokinetics. [Link]

-

Systematic Reviews in Pharmacy. Pharmacological Aspects of Statins Are Relevant to Their Structural and Physicochemical Properties. [Link]

-

Research Journal of Pharmacy and Technology. Determination of Pravastatin Sodium by analytical Spectrophotometry. [Link]

-

National Center for Biotechnology Information. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]

-

PubMed. X-ray crystal structure of the tert-octylamine salt (RMS-431) of pravastatin. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 46782776, Pravastatin 1,1,3,3-tetramethylbutylamine. [Link]

- Google Patents.

-

Pharmaffiliates. CAS No : 151006-14-3 | Product Name : Pravastatin 1,1,3,3-Tetramethylbutylamine. [Link]

Sources

- 1. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pravastatin | C23H36O7 | CID 54687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. PRAVASTATIN 1,1,3,3-TETRAMETHYL BUTYLAMINE | 151006-14-3 [amp.chemicalbook.com]

- 8. Pravastatin 1,1,3,3-tetramethylbutylamine | C31H55NO7 | CID 46782776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PRAVASTATIN 1,1,3,3-TETRAMETHYL BUTYLAMINE | 151006-14-3 [chemicalbook.com]

- 10. Pravastatin Sodium | C23H35NaO7 | CID 16759173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pravastatin sodium salt hydrate 98 (HPLC) CAS 81131-70-6 [sigmaaldrich.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. jddtonline.info [jddtonline.info]

- 14. Solubility enhancement of pravastatin sodium by solid dispersion method [wisdomlib.org]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pravastatin 1,1,3,3-Tetramethylbutylamine Reference Standard

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bedrock of Analytical Precision in Statin Therapy

Pravastatin, a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia. It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, thereby reducing cardiovascular risk.[1][2] The efficacy and safety of any pharmaceutical product are inextricably linked to the quality of the Active Pharmaceutical Ingredient (API). Ensuring this quality requires rigorous analytical testing, a process that is fundamentally reliant on highly characterized, authenticated materials known as reference standards.[3][4][5]

This guide provides an in-depth technical examination of the Pravastatin 1,1,3,3-Tetramethylbutylamine reference standard. We will move beyond simple procedural descriptions to explore the scientific rationale behind its use, the rigorous process of its qualification, and its practical application in a quality control environment. This specific salt form is often utilized for reference standards due to potential advantages in stability, crystallinity, and handling characteristics (e.g., reduced hygroscopicity) compared to the more common sodium salt, making it an ideal candidate for a reliable and long-lasting calibrator.

Section 1: The Regulatory and Scientific Imperative for Reference Standards

In the pharmaceutical industry, a reference standard serves as the benchmark against which a drug substance or product is evaluated.[4] It is the cornerstone of assays that determine identity, purity, and strength, ensuring that each batch of medicine is consistent and meets stringent safety requirements.[3]

1.1. Pharmacopeial and Regulatory Framework

Global regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish the official standards for medicines. USP General Chapter <11> defines USP Reference Standards as highly characterized substances essential for many pharmacopeial assays and tests.[6][7][8] These standards are established under a rigorous quality system to ensure their suitability for their intended purpose.

Furthermore, guidelines such as the International Council for Harmonisation's Q7 "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients" mandate the control of materials and the use of qualified reference standards for the release of APIs.[9][10][11][12] This framework ensures that analytical results are accurate, reproducible, and globally acceptable.

1.2. Primary vs. Secondary Standards

Reference standards are typically classified into two tiers:[13]

-

Primary Reference Standards: These are substances shown through an extensive set of analytical tests to be authentic material of high purity. They are often obtained from officially recognized sources like USP or EP.

-

Secondary (or Working) Reference Standards: These are standards established in-house and are characterized against a primary reference standard. They are used for routine laboratory analysis. The Pravastatin 1,1,3,3-Tetramethylbutylamine standard discussed herein is often qualified as a primary or secondary standard depending on its provenance and characterization data.

Section 2: Physicochemical Profile of Pravastatin 1,1,3,3-Tetramethylbutylamine

The selection of a specific salt form for a reference standard is a critical decision driven by chemical stability and physical properties. The 1,1,3,3-tetramethylbutylamine salt of Pravastatin provides a stable, crystalline solid that is well-suited for long-term use as a calibrator.

2.1. Chemical Structure

Pravastatin is a complex heptanoic acid derivative. The reference standard is an acid-base salt formed between the Pravastatin carboxylic acid and the organic base 1,1,3,3-tetramethylbutylamine.

Caption: Chemical structures of the Pravastatin anion and the 1,1,3,3-Tetramethylbutylamine cation.

2.2. Core Properties

A summary of the key physicochemical properties is essential for the proper handling and use of the reference standard.

| Property | Value | Source |

| Chemical Name | Pravastatin 1,1,3,3-Tetramethylbutylamine Salt | [14] |

| CAS Number | 151006-14-3 | [15][16] |

| Molecular Formula | C₂₃H₃₆O₇ · C₈H₁₉N | [15][16] |

| Molecular Weight | 553.77 g/mol | [15] |

| Appearance | White to off-white solid | General Knowledge |

| Typical Storage | −20°C |

Section 3: The Self-Validating System: Qualification of a Reference Standard

The trustworthiness of a reference standard is not assumed; it is established through a comprehensive and multi-faceted qualification process.[5] This process ensures the material's identity, purity, and assigned potency are known and documented. The use of orthogonal analytical techniques (methods based on different scientific principles) is critical to providing a complete and reliable characterization.

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Quality By Design The Importance Of Reference Standards In Drug Development [outsourcedpharma.com]

- 6. uspbpep.com [uspbpep.com]

- 7. <11> USP REFERENCE STANDARDS [drugfuture.com]

- 8. trungtamthuoc.com [trungtamthuoc.com]

- 9. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients - ECA Academy [gmp-compliance.org]

- 10. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. fda.gov [fda.gov]

- 13. gmpsop.com [gmpsop.com]

- 14. Pravastatin 1,1,3,3-Tetramethylbutylamine [lgcstandards.com]

- 15. 普伐他汀四甲基丁胺 certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]

- 16. store.usp.org [store.usp.org]

The Strategic Role of 1,1,3,3-Tetramethylbutylamine in the Purification and Analysis of Pravastatin Salt: A Technical Guide

For Immediate Release

Abstract

This technical guide provides an in-depth analysis of the multifaceted function of 1,1,3,3-tetramethylbutylamine in the context of Pravastatin salt. Primarily, this bulky primary amine serves as a critical tool in the purification of Pravastatin through the formation of a crystalline intermediate salt. Furthermore, the highly purified Pravastatin 1,1,3,3-tetramethylbutylamine salt is established as a key reference standard in pharmacopoeial assays, ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This document will elucidate the underlying chemical principles, detail relevant experimental protocols, and explore the rationale for the selection of this specific amine in drug development and manufacturing processes.

Introduction to Pravastatin and the Significance of Salt Form

Pravastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] It is widely prescribed for the treatment of hypercholesterolemia and the prevention of cardiovascular diseases.[] As a carboxylic acid, Pravastatin can form various salts, a common practice in pharmaceutical development to enhance the physicochemical and biological properties of a drug.[3] The choice of a salt form can significantly impact solubility, stability, crystallinity, and bioavailability.[4] While the final marketed product is typically Pravastatin sodium, the formation of an intermediate amine salt plays a pivotal role in achieving the high purity required for therapeutic use.

1,1,3,3-Tetramethylbutylamine: A Sterically Hindered Amine